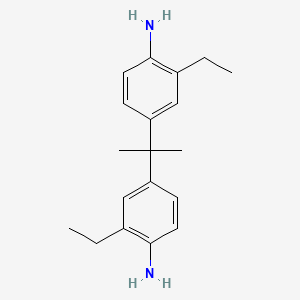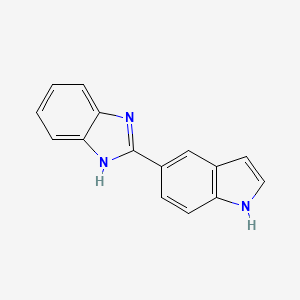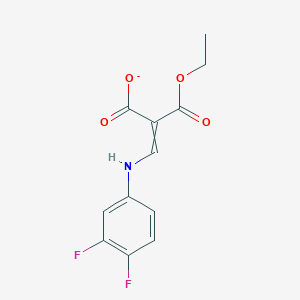![molecular formula C24H26O4 B12554839 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 154256-09-4](/img/structure/B12554839.png)
4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) typically involves the reaction of 2,5-dimethylphenol with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. One common method involves dissolving 2,3-dimethyl-2,3-bis(hydroxylamino)butane and 3-methoxy-4-hydroxybenzaldehyde in methanol . The reaction mixture is stirred at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethoxyphenol)
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dihydroxyphenol)
Uniqueness
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
154256-09-4 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxy-3-methoxyphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C24H26O4/c1-13-11-20(25)15(3)9-18(13)23(17-7-6-8-22(28-5)24(17)27)19-10-16(4)21(26)12-14(19)2/h6-12,23,25-27H,1-5H3 |
Clave InChI |
QHXRLMHIDWGUIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C)C(C2=C(C(=CC=C2)OC)O)C3=C(C=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)


![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)




![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

